molecular formula F2H8O4Zn B576962 zinc;difluoride;tetrahydrate CAS No. 13986-18-0

zinc;difluoride;tetrahydrate

Cat. No.: B576962
CAS No.: 13986-18-0
M. Wt: 175.437
InChI Key: OEUUYPRXVRBIFO-UHFFFAOYSA-L
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Description

Historical Context and Discovery

The discovery and understanding of zinc fluoride tetrahydrate emerged from broader investigations into fluoride chemistry that began in the early centuries of systematic chemical research. The foundation for fluoride research can be traced to 1901, when Frederick McKay initiated comprehensive studies of fluoride-related phenomena, although his work initially focused on different aspects of fluoride chemistry. The systematic study of metal fluorides, including zinc fluoride compounds, developed as part of the expanding understanding of inorganic chemistry during the 19th and early 20th centuries.

The identification of fluorine as an element by André-Marie Ampère in 1810 and its first isolation by Henri Moissan in 1886 provided the chemical foundation necessary for understanding compounds like zinc fluoride tetrahydrate. Zinc, discovered by Indian metallurgists prior to 1000 BC and first recognized as a unique element by Rasaratna Samuccaya in 800, was first isolated by Andreas Marggraf in 1746. The convergence of knowledge about both zinc and fluorine enabled chemists to explore their combinatorial chemistry systematically.

Early investigations into zinc fluoride compounds revealed the existence of both anhydrous and hydrated forms, with the tetrahydrate form becoming recognized as a distinct crystalline structure with specific properties. The development of modern analytical techniques in the 20th century allowed researchers to characterize the precise structure and properties of zinc fluoride tetrahydrate, leading to its current applications in advanced materials science.

Research conducted in recent decades has provided detailed thermodynamic studies of zinc fluoride tetrahydrate, including comprehensive heat capacity measurements from 10 K to 300 K. These studies revealed that the crystalline tetrahydrate exhibits disorder at 0 K, with a residual entropy of approximately R ln 3, attributed to the structural arrangement where the metal atom is octahedrally surrounded by four water molecules and two fluorine atoms.

Nomenclature and Chemical Identity

Zinc fluoride tetrahydrate is systematically identified through multiple nomenclature systems, reflecting its complex chemical identity and diverse applications across scientific disciplines. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as zinc difluoride tetrahydrate, with the molecular formula consisting of one zinc cation, two fluoride anions, and four water molecules of crystallization.

The compound is recognized under several synonymous names in chemical literature and commercial applications. These include zinc(II) fluoride tetrahydrate, emphasizing the oxidation state of the zinc center, and zinc fluoride tetrahydrate, the most commonly used designation in research literature. Alternative nomenclature includes difluorozinc tetrahydrate and zinc fluoride, tetrahydrate, as catalogued in major chemical databases.

Table 1: Chemical Identifiers and Properties of Zinc Fluoride Tetrahydrate

Property Value Reference
Molecular Formula F₂H₈O₄Zn
Molecular Weight 175.43 g/mol
Chemical Abstracts Service Number 13986-18-0
European Community Number 232-001-9
Melting Point 872°C
Density 2.30 g/cm³
Crystal System Orthorhombic
Appearance White Orthorhombic Crystals

The compound's chemical identity is further characterized by its International Chemical Identifier key (OEUUYPRXVRBIFO-UHFFFAOYSA-L) and its Simplified Molecular Input Line Entry System notation, which represents the molecular structure in a standardized format. The European Community number 232-001-9 provides regulatory identification for commercial and industrial applications.

Crystallographic analysis has revealed that zinc fluoride tetrahydrate crystallizes in the polar space group Pca₂₁, representing a significant structural characteristic that contributes to its nonlinear optical properties. This crystallographic designation indicates a non-centrosymmetric structure, which is essential for the compound's second-harmonic-generation activity. The structure consists of central zinc cations combined with fluoride anions and coordination water molecules to form isolated octahedral units.

The thermodynamic identity of zinc fluoride tetrahydrate has been extensively characterized through calorimetric studies, revealing specific heat capacity values and entropy measurements that distinguish it from other metal fluoride hydrates. These measurements provide fundamental data for understanding the compound's behavior under various temperature and pressure conditions.

Global Significance in Materials Science and Chemistry

Zinc fluoride tetrahydrate has achieved notable significance in contemporary materials science and chemistry due to its unique combination of structural, optical, and chemical properties. The compound serves as a critical component in oxygen-sensitive applications, particularly in metal production processes where conventional fluoride sources may introduce unwanted oxidation reactions. Its utility as a water-insoluble zinc source makes it particularly valuable for specialized metallurgical applications where precise control of reaction conditions is essential.

Recent advances in nonlinear optical materials research have positioned zinc fluoride tetrahydrate as a promising candidate for developing all-solid-state laser systems. The compound demonstrates phase-matchable second-harmonic-generation activity with an intensity approximately 0.5 times that of potassium dihydrogen phosphate, a standard reference material in nonlinear optics. More significantly, zinc fluoride tetrahydrate exhibits a short ultraviolet cutoff edge below 200 nanometers, a property that is exceptionally rare among halide hydrate systems.

Table 2: Applications and Significance of Zinc Fluoride Tetrahydrate in Materials Science

Application Area Specific Use Properties Utilized Reference
Nonlinear Optics Second-harmonic Generation Non-centrosymmetric Structure
Laser Technology All-solid-state Laser Development Short UV Cutoff Edge
Metallurgy Oxygen-sensitive Metal Production Water Insolubility
Chemical Synthesis Mild Fluorinating Agent Controlled Fluorine Release
Battery Technology Anode Coating Material Surface Modification Properties
Environmental Applications Carbon Dioxide Capture Chemical Reactivity

The compound's role in advanced battery technology represents another significant application area. Researchers have employed zinc fluoride tetrahydrate in developing coatings for zinc metal anodes to address corrosion issues and improve cycling stability in aqueous zinc-based batteries. This application utilizes the compound's ability to enhance wettability for aqueous electrolytes while providing elevated corrosion resistance and improved zinc ion desolvation capability.

Environmental applications of zinc fluoride tetrahydrate include its utilization in carbon dioxide capture systems. The compound can be synthesized into specialized forms through microwave-assisted processes, resulting in materials capable of capturing carbon dioxide from flue gas emissions. This application represents a growing area of research as industries seek effective methods for reducing atmospheric carbon dioxide concentrations.

The global research community has recognized zinc fluoride tetrahydrate's potential in synthetic organic chemistry, where it functions as a mild fluorinating agent in halogenated hydrocarbon systems. This application leverages the compound's controlled fluorine release properties, enabling precise fluorination reactions without the aggressive conditions typically associated with elemental fluorine or hydrogen fluoride.

Crystallographic and materials science research has revealed that the structural transformation from anhydrous zinc fluoride to zinc fluoride tetrahydrate represents a fundamental change from centrosymmetric to non-centrosymmetric geometry. This transformation, achieved through partial substitution of coordinated fluorine atoms by water molecules, demonstrates how hydration can fundamentally alter material properties, providing insights for designing new materials with tailored characteristics.

The compound's thermodynamic properties, including its measured heat capacity and entropy values, contribute to fundamental understanding of disorder in crystalline materials. These properties make zinc fluoride tetrahydrate valuable for theoretical studies of crystal structure and phase transitions, advancing fundamental knowledge in solid-state chemistry and materials science.

Properties

IUPAC Name

zinc;difluoride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUYPRXVRBIFO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[F-].[F-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2H8O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161180
Record name Zinc fluoride tetrahydrate
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Molecular Weight

175.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13986-18-0
Record name Zinc fluoride tetrahydrate
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Record name Zinc fluoride tetrahydrate
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Record name Zinc fluoride tetrahydrate
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Record name ZINC FLUORIDE TETRAHYDRATE
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Mechanism of Action

The mechanism by which zinc fluoride, tetrahydrate exerts its effects is primarily through its ionic interactions. In biological systems, zinc ions (Zn²⁺) are essential for various enzymatic functions and cellular processes. The compound’s ability to release fluoride ions (F⁻) also contributes to its reactivity in chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of zinc difluoride tetrahydrate with structurally or functionally related zinc compounds:

Compound Formula Hydration State Solubility in Water Key Applications Thermal Stability
Zinc Difluoride Tetrahydrate ZnF₂·4H₂O Tetrahydrate Slightly soluble Electronics, fluorination, ceramic fluxes Stable up to 872°C
Zinc Nitrate Tetrahydrate Zn(NO₃)₂·4H₂O Tetrahydrate Highly soluble Photoanodes, catalyst synthesis, ZnO nanorod growth Decomposes above 105°C
Zinc Phosphate Tetrahydrate Zn₃(PO₄)₂·4H₂O Tetrahydrate Insoluble Anti-corrosion coatings, ceramics, biomedical implants Stable up to 846–855°C
Zinc Chloride (Anhydrous) ZnCl₂ Anhydrous Highly soluble Soldering fluxes, wood preservation, catalysts Melts at 290°C
Zinc Acetate Dihydrate Zn(CH₃COO)₂·2H₂O Dihydrate Soluble Nanoparticle synthesis, medicinal formulations Decomposes at 237°C

Structural and Functional Differences

  • Hydration and Solubility: Zinc difluoride tetrahydrate exhibits lower solubility compared to other zinc halides (e.g., ZnCl₂) due to its strong ionic bonding and tetrahedral coordination . In contrast, zinc nitrate tetrahydrate is highly water-soluble, making it ideal for solution-based processes like hydrothermal growth of ZnO nanostructures .
  • Thermal Behavior : ZnF₂·4H₂O demonstrates exceptional thermal stability (melting point: 872°C), whereas hydrated compounds like zinc nitrate tetrahydrate decompose at much lower temperatures (e.g., ~105°C) .
  • Applications: ZnF₂·4H₂O: Primarily used in electronics for high-purity material synthesis and as a flux in metallurgy . Zn₃(PO₄)₂·4H₂O: Valued for its anti-corrosive properties in coatings and low toxicity in biomedical contexts . Zn(NO₃)₂·4H₂O: Critical in dye-sensitized solar cells (DSSCs), where its concentration optimizes light absorbance and energy gaps (e.g., 3.247 eV for TiO₂/ZnO photoanodes at 50 mM) .

Key Research Findings

  • Electronics : ZnF₂·4H₂O’s high purity (>99.99%) is critical for semiconductor manufacturing, where impurities below 0.1 ppm are mandated .
  • Energy Storage : Zinc nitrate tetrahydrate-based DSSCs achieve efficiencies up to 0.027% under optimized conditions .
  • Biomedical Applications : Zinc phosphate tetrahydrate coatings reduce bacterial adhesion by 90% in orthopedic implants .

Biological Activity

Zinc difluoride tetrahydrate (ZnF₂·4H₂O) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of zinc difluoride tetrahydrate, focusing on its mechanisms of action, toxicological profiles, and practical applications based on recent research findings.

Zinc difluoride tetrahydrate is characterized by the following properties:

  • Molecular Formula : ZnF₂·4H₂O
  • Molar Mass : 139.86 g/mol
  • Appearance : White crystalline solid
  • Solubility : Slightly soluble in water
  • Melting Point : 872 °C

These properties make it suitable for various applications, particularly in the synthesis of other compounds and materials.

1. Antimicrobial Properties

Zinc compounds, including zinc difluoride tetrahydrate, exhibit antimicrobial activity. Research indicates that zinc ions can disrupt bacterial cell membranes and interfere with metabolic processes. The fluoride component may enhance this effect by inhibiting enzymes critical for bacterial growth.

2. Role in Zinc Homeostasis

Zinc is an essential trace element involved in numerous biological functions, including enzyme activity, protein synthesis, and cellular signaling. Zinc difluoride tetrahydrate can serve as a source of zinc ions in biological systems, contributing to zinc homeostasis and potentially mitigating deficiencies.

Toxicological Profile

The safety profile of zinc difluoride tetrahydrate has been assessed through various studies. It is classified with the following hazard warnings:

  • Acute Toxicity : Harmful if inhaled or ingested.
  • Skin Irritation : Can cause skin irritation upon contact.
  • Environmental Hazard : Toxic to aquatic life with long-lasting effects.

Table 1 summarizes the toxicological data related to zinc difluoride tetrahydrate:

Exposure RouteEffectReference
InhalationAcute toxicity (harmful)
OralAcute toxicity (harmful)
DermalSkin irritation
AquaticToxic to aquatic life

Case Study 1: Zinc Fluoride in Battery Technology

Recent advancements have utilized zinc difluoride tetrahydrate in the development of zinc-based batteries. A study highlighted that applying a ZnF₂ coating on zinc anodes improved corrosion resistance and cycling stability, reducing dendrite formation during charge-discharge cycles. This enhancement is crucial for the longevity and efficiency of aqueous zinc-ion batteries .

Case Study 2: CO₂ Capture Applications

Zinc difluoride tetrahydrate has been explored for its potential in CO₂ capture technologies. Researchers developed a metal-organic framework incorporating ZnF₂ for effective post-combustion CO₂ capture from flue gases. The study demonstrated that the framework exhibited high stability and efficiency in capturing CO₂ under humid conditions .

Preparation Methods

Procedure and Conditions

  • Materials : Zinc powder or granules (99.9% purity) are reacted with 40–48% aqueous HF under controlled ventilation due to HF’s corrosive nature.

  • Reaction Setup : The reaction is conducted in a polyethylene or Teflon-lined vessel to prevent container degradation.

  • Temperature : Maintained at 25–40°C to balance reaction kinetics and safety. Higher temperatures (>60°C) risk HF vapor release.

  • Crystallization : The resultant solution is evaporated at 50–60°C under reduced pressure, yielding ZnF₂·4H₂O crystals.

Hydration of Anhydrous Zinc Fluoride

Anhydrous ZnF₂ can be converted to the tetrahydrate through controlled hydration. However, studies reveal inconsistencies in this method’s reliability.

Experimental Protocol

  • Anhydrous Precursor : Anhydrous ZnF₂ is synthesized via high-temperature (200–400°C) dehydration of ZnF₂·4H₂O or direct fluorination of ZnO.

  • Hydration Process : The anhydrous powder is exposed to humid air or immersed in distilled water at 20–25°C for 24–72 hours.

Key Findings

  • Structural Transformation : Hydration reforms the tetrahedral Zn²⁺ coordination geometry, as confirmed by X-ray diffraction (XRD).

  • Limitations : Prolonged exposure to water (>1 week) induces hydrolysis, producing Zn(OH)F impurities.

Zinc Oxide/Carbonate Reaction with Hydrofluoric Acid

This two-step method avoids handling metallic zinc and enables large-scale production.

Synthesis Pathway

  • Acid-Base Reaction :
    ZnO(s) + 2 HF(aq) → ZnF2(aq) + H2O\text{ZnO(s) + 2 HF(aq) → ZnF}_2\text{(aq) + H}_2\text{O}
    ZnCO3(s) + 2 HF(aq) → ZnF2(aq) + CO2(g) + H2O\text{ZnCO}_3\text{(s) + 2 HF(aq) → ZnF}_2\text{(aq) + CO}_2\text{(g) + H}_2\text{O} .

  • Crystallization : The solution is filtered and cooled to 0–5°C, promoting tetrahydrate crystallization.

Yield Optimization

ParameterOptimal RangeEffect on Yield
HF Concentration30–40%Maximizes ZnF₂ solubility
Cooling Rate1–2°C/minPrevents amorphous phase
Stirring Speed200–300 rpmEnhances crystal uniformity

Solvent Evaporation from Aqueous Solutions

Controlled evaporation of ZnF₂ solutions under ambient or reduced pressure is a straightforward but time-intensive method.

Procedure

  • Solution Preparation : ZnF₂ is dissolved in deionized water at 80°C (solubility: 1.6 g/100 mL).

  • Evaporation : Conducted at 25°C (ambient) or 40°C (vacuum), with periodic crystal harvesting.

Phase Analysis

  • XRD Patterns : Slow evaporation yields monoclinic ZnF₂·4H₂O, while rapid evaporation produces a mixture of tetrahydrate and dihydrate.

Metathesis Reactions with Alkali Metal Fluorides

Metathesis between zinc salts (e.g., ZnCl₂) and alkali metal fluorides (e.g., NaF) offers a halogen-free route.

Reaction Mechanism

ZnCl2(aq) + 2 NaF(aq) → ZnF2(s) + 2 NaCl(aq)\text{ZnCl}_2\text{(aq) + 2 NaF(aq) → ZnF}_2\text{(s) + 2 NaCl(aq)} .

Process Considerations

  • Stoichiometry : Excess NaF (10–15%) ensures complete precipitation.

  • Washing : Residual NaCl is removed via ethanol rinses, preserving hydrate integrity.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Energy InputScalability
HF + Zn metal85–9095–98ModerateIndustrial
Hydration of ZnF₂60–7580–90LowLab-scale
ZnO/HF reaction88–9297–99HighPilot-scale
Solvent evaporation70–8085–93LowLab-scale
Metathesis75–8590–95ModerateIndustrial

Q & A

Q. What are the primary synthesis methods for zinc difluoride tetrahydrate (ZnF₂·4H₂O), and how do they differ from anhydrous ZnF₂ preparation?

  • Methodological Answer: ZnF₂·4H₂O is synthesized via precipitation in aqueous environments. For example, reacting zinc acetate (Zn(CH₃COO)₂) with sodium fluoride (NaF) in stoichiometric ratios (1:2) at ambient temperatures yields the tetrahydrate. Controlled evaporation or cooling ensures crystallization with four water molecules . In contrast, anhydrous ZnF₂ is produced via high-temperature reactions (e.g., Zn metal + F₂ gas at >400°C) or dehydration of the hydrate under vacuum at 150°C .

Q. How can researchers confirm the hydration state and purity of ZnF₂·4H₂O?

  • Methodological Answer: Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss between 50–200°C, corresponding to the release of four H₂O molecules (≈20.5% weight loss). X-ray diffraction (XRD) validates the crystal structure (triclinic or monoclinic) by matching peak positions to reference data (e.g., ICSD database). Elemental analysis via ion chromatography (for F⁻) and ICP-MS (for Zn²⁺) confirms stoichiometry .

Q. What are the solubility characteristics of ZnF₂·4H₂O in aqueous and organic solvents?

  • Methodological Answer: ZnF₂·4H₂O is sparingly soluble in water (≈1.2 g/L at 25°C) due to strong ionic bonding and hydration stabilization. Solubility tests in ethanol, acetone, and DMSO show negligible dissolution (<0.1 g/L). Researchers should use acidified solutions (e.g., dilute HCl) to enhance solubility for reactivity studies .

Advanced Research Questions

Q. How does the crystal structure of ZnF₂·4H₂O influence its electrochemical stability in battery applications?

  • Methodological Answer: The tetrahedral coordination of Zn²⁺ with F⁻ and H₂O creates a stable lattice, reducing ionic mobility. Cyclic voltammetry in aqueous electrolytes (e.g., 1M ZnSO₄) shows limited Zn²⁺ intercalation compared to anhydrous ZnF₂. In-situ XRD during charge/discharge cycles reveals structural degradation at >2V, suggesting hydration water destabilizes the lattice under high voltage .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for ZnF₂·4H₂O?

  • Methodological Answer: Discrepancies often arise from impurities or incomplete hydration. Use solution calorimetry with high-purity samples (≥98%, verified via ICP-MS) to measure enthalpy of formation. Cross-reference with NIST thermochemical data (e.g., ΔfH° = −978 kJ/mol for anhydrous ZnF₂) and adjust for hydration energy (≈−120 kJ/mol per H₂O) .

Q. How does ZnF₂·4H₂O perform as a precursor in fluorination reactions compared to anhydrous ZnF₂?

  • Methodological Answer: In gas-phase fluorination (e.g., CH₃Cl + ZnF₂ → CH₃F), the tetrahydrate’s water content introduces side reactions (hydrolysis), reducing yield by ~30%. However, in aqueous-phase reactions (e.g., KF-mediated aryl fluorinations), the hydrate’s solubility enhances F⁻ availability, improving kinetics. In-situ FTIR monitors intermediate species to optimize reaction conditions .

Q. What methodologies mitigate deliquescence and phase instability in ZnF₂·4H₂O during storage?

  • Methodological Answer: Dynamic vapor sorption (DVS) studies show deliquescence above 60% relative humidity (RH). Store samples in desiccators with silica gel (RH <10%) or under argon. For long-term stability, coat particles with hydrophobic matrices (e.g., polydimethylsiloxane) via sol-gel methods .

Key Research Considerations

  • Synthesis: Prioritize aqueous precipitation for hydrate formation; monitor pH to avoid Zn(OH)₂ impurities.
  • Characterization: Combine TGA, XRD, and elemental analysis for comprehensive validation.
  • Applications: Explore ZnF₂·4H₂O in humidity-sensitive electrochemical systems or as a precursor for hydrated nanocomposites.

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